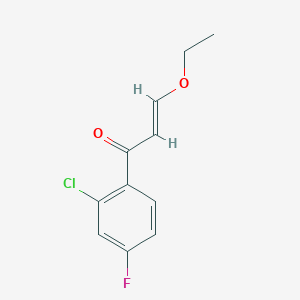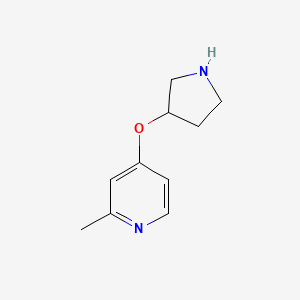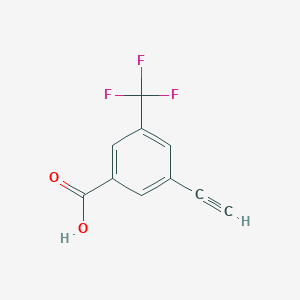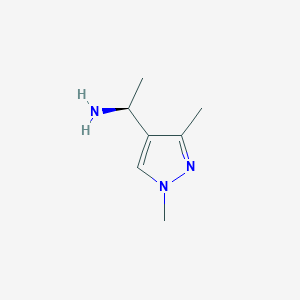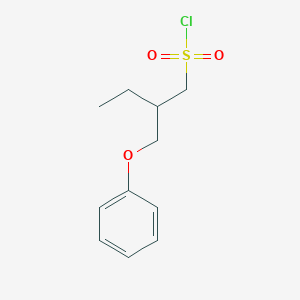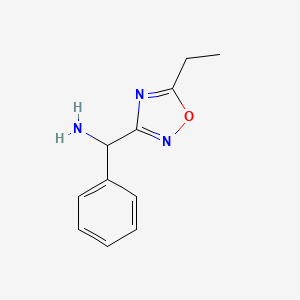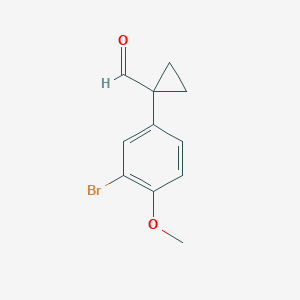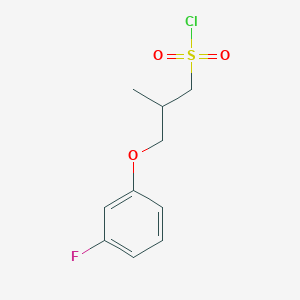
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorophenoxy group, a methylpropane backbone, and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloro-3-trifluoromethylphenyl)-4-piperidinol: Similar in structure but with different substituents, leading to different reactivity and applications.
4-Fluorobenzylamine: Shares the fluorophenoxy group but differs in the rest of the structure, resulting in distinct chemical properties.
Uniqueness
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of a fluorophenoxy group and a sulfonyl chloride functional group. This combination imparts specific reactivity that is valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClFO3S |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
3-(3-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-3-9(12)5-10/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
QHHJGLVZHFLLHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC(=CC=C1)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


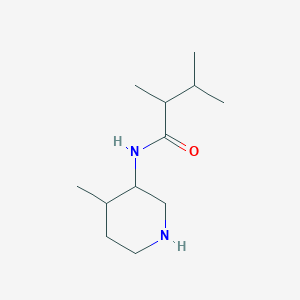
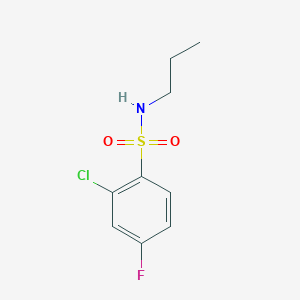
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
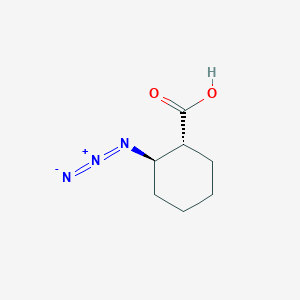
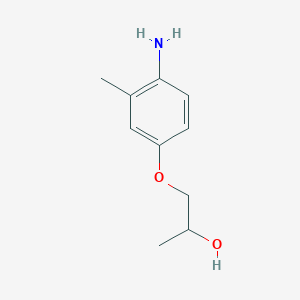
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
